Structural Differentiation: 4-Phenylpiperazine at Pyridazine C6 vs. Phenyl in Published Telomerase Inhibitor Series
The target compound features a 4-phenylpiperazine substituent at the pyridazine 6-position, contrasting with the simple phenyl group found in the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series (compounds 4a-n) evaluated as telomerase/JAK1/STAT3/TLR4 inhibitors [1]. This structural difference is quantifiable: the phenylpiperazine moiety adds 85.1 g/mol to the molecular weight and introduces a tertiary amine with a predicted pKa of ~8.0, which is absent in the phenyl analog. In the reference series, the lead compound 4l demonstrated 64.95% telomerase inhibition and 79% growth inhibition, with JAK1 inhibition of 0.46-fold change relative to pacritinib [1]. The introduction of the basic piperazine nitrogen in the target compound is expected to alter both the binding mode and the physicochemical profile, providing a distinct pharmacological starting point.
| Evidence Dimension | Pyridazine 6-substituent molecular weight contribution and basicity |
|---|---|
| Target Compound Data | 4-Phenylpiperazine: MW contribution ~175.2 g/mol; contains tertiary amine (predicted pKa ~8.0) |
| Comparator Or Baseline | N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series (compounds 4a-n): Phenyl MW contribution ~77.1 g/mol; no basic amine |
| Quantified Difference | Delta MW contribution: +98.1 g/mol; introduction of a protonatable nitrogen |
| Conditions | Structural comparison based on chemical scaffolds; biological data for reference series from telomerase/JAK1/STAT3/TLR4 multi-target assay panel |
Why This Matters
The presence of a basic amine can significantly alter target engagement, solubility, and off-target profiles, making the compound a distinct candidate for lead optimization campaigns focused on CNS or kinase targets.
- [1] Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry, 2024, 153, 107843. View Source
